4-(Diphenylmethyl)piperazin-1-amine dihydrochloride
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Overview
Description
It is a white crystalline powder that is soluble in water and ethanol. The compound is known for its diverse applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)piperazin-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted piperazine derivatives.
Scientific Research Applications
4-(Diphenylmethyl)piperazin-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(Diphenylmethyl)piperazin-1-amine dihydrochloride can be compared with other similar compounds, such as:
Piperazine: A simpler compound with a similar piperazine ring structure.
Diphenylmethylpiperazine: A related compound with similar chemical properties.
Benzhydrylpiperazine: Another compound with a benzhydryl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
4-benzhydrylpiperazin-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.2ClH/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,17H,11-14,18H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMNFPLKVTRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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